N'-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide
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Overview
Description
N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of chlorobenzylidene and chlorophenoxy groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(2-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorobenzylidene and chlorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide would depend on its specific biological or chemical activity. Generally, such compounds can interact with molecular targets like enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of chlorobenzylidene and chlorophenoxy groups may enhance its ability to bind to specific targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide: Similar compounds include other hydrazides with different substituents on the benzylidene or phenoxy groups.
N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide: Compounds with similar structures but different halogen atoms (e.g., fluorine, bromine) can also be considered similar.
Uniqueness
The uniqueness of N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide lies in its specific combination of chlorobenzylidene and chlorophenoxy groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
409349-50-4 |
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Molecular Formula |
C15H12Cl2N2O2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-12-6-2-1-5-11(12)9-18-19-15(20)10-21-14-8-4-3-7-13(14)17/h1-9H,10H2,(H,19,20)/b18-9+ |
InChI Key |
WYELAOOVEULZDH-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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